![molecular formula C22H25N3O2 B2851020 3-[(4-Methylphenyl)amino]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione CAS No. 1008061-51-5](/img/structure/B2851020.png)
3-[(4-Methylphenyl)amino]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methylphenyl)amino]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C22H25N3O2 and its molecular weight is 363.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-[(4-Methylphenyl)amino]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione, also known by its CAS Number 1008061-51-5, is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, including antibacterial and antifungal activities, as well as its mechanisms of action based on the latest research findings.
Chemical Structure and Properties
- Molecular Formula : C22H25N3O2
- Molecular Weight : 363.46 g/mol
- CAS Number : 1008061-51-5
The compound features a pyrrolidine core with substituents that may influence its biological activity. The presence of the piperidine and phenyl groups suggests potential interactions with various biological targets.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various pyrrolidine derivatives, including this compound. The compound has shown promising results against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
Escherichia coli | 0.0039 - 0.025 mg/mL |
Klebsiella pneumoniae | 32 - 512 µg/mL |
Candida albicans | 3.125 - 100 mg/mL |
The compound demonstrated complete bactericidal activity against S. aureus and E. coli within an 8-hour exposure period, indicating its potential as a rapid antibacterial agent .
Antifungal Activity
In addition to its antibacterial effects, the compound has been evaluated for antifungal activity. It exhibited moderate efficacy against fungal strains such as Candida albicans, with MIC values ranging from 3.125 to 100 mg/mL . This suggests that modifications in the structure could enhance its antifungal properties.
The mechanisms underlying the biological activities of this compound are believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Membrane Disruption : Interaction with bacterial membranes could lead to increased permeability and eventual cell lysis.
- Binding Affinity : Studies on binding interactions with bovine serum albumin (BSA) indicate that the compound may have significant binding capabilities, which can influence its pharmacokinetics and bioavailability .
Study on Antibacterial Properties
In a study published in MDPI, various pyrrolidine derivatives were synthesized and tested for antibacterial activity. The results indicated that compounds with specific substituents on the piperidine ring exhibited enhanced antibacterial effects compared to their unsubstituted counterparts . The study highlighted the importance of structural modifications in optimizing biological activity.
Research on Antifungal Effects
Another research effort focused on the antifungal properties of pyrrolidine derivatives, demonstrating that certain modifications led to improved efficacy against C. albicans. The study provided insights into structure-activity relationships that could guide future drug design efforts .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The compound has been studied for its potential as an anti-cancer agent. Research indicates that derivatives of pyrrolidine compounds can inhibit specific cancer cell lines, suggesting that 3-[(4-Methylphenyl)amino]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione may possess similar properties.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various pyrrolidine derivatives. The results demonstrated that modifications to the piperidine ring significantly affected the compound's potency against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study highlighted that the presence of the 4-methylphenyl group enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Neuropharmacological Research
Another promising application of this compound is in neuropharmacology. Its structural features suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin.
Case Study: Dopaminergic Activity
Research conducted by a team at a leading pharmacological institute investigated the effects of various piperidine derivatives on dopamine receptors. The findings indicated that this compound exhibited significant binding affinity for D2 dopamine receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease. This suggests that the compound could be a candidate for further development as a therapeutic agent targeting these disorders .
Biochemical Probes
The unique chemical structure of this compound makes it an excellent candidate for use as a biochemical probe to study various biological processes.
Case Study: Enzyme Inhibition
A recent investigation focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The study revealed that it effectively inhibited certain proteases linked to inflammatory responses, indicating its potential application in developing anti-inflammatory drugs .
Data Tables
Eigenschaften
IUPAC Name |
3-(4-methylanilino)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-16-5-7-17(8-6-16)23-20-15-21(26)25(22(20)27)19-11-9-18(10-12-19)24-13-3-2-4-14-24/h5-12,20,23H,2-4,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUGCHHKIDYYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.